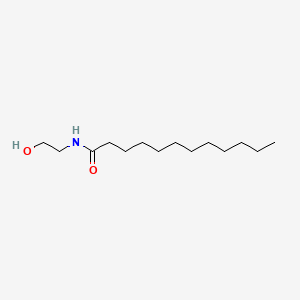

N-(2-Hydroxyethyl)dodecanamide

Description

N-(dodecanoyl)ethanolamine is an N-(long-chain-acyl)ethanolamine resulting from the formal condensation of the carboxy group of dodecanoic acid (myristic acid) with the amino group of ethanolamine. It is a N-(long-chain-acyl)ethanolamine and a N-(saturated fatty acyl)ethanolamine. It derives from a dodecanoic acid.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)dodecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-12-13-16/h16H,2-13H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXSMBBFBXPQHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 |

Source

|

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025493 |

Source

|

| Record name | Laurylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauryl ethanolamide is a cream-colored flakes. (NTP, 1992), Dry Powder; Liquid; Other Solid, Cream-colored solid; [CAMEO] |

Source

|

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Lauroylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) |

Source

|

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000001 [mmHg] |

Source

|

| Record name | N-Lauroylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

142-78-9, 68140-00-1 |

Source

|

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid monoethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)dodecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Laurylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)dodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, coco, N-(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098P2IGT76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-HYDROXYETHYL)DODECANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)dodecanamide from Lauric Acid

Abstract: This guide provides a comprehensive technical overview of the synthesis of N-(2-Hydroxyethyl)dodecanamide, commonly known as laurylethanolamide, from lauric acid. N-(2-Hydroxyethyl)dodecanamide is a non-ionic surfactant of significant interest in the pharmaceutical, cosmetic, and personal care industries due to its excellent foam boosting, viscosity controlling, and emulsifying properties.[1][2][3] This document delves into the core chemical principles, reaction mechanisms, and practical methodologies for its synthesis. We will explore direct amidation pathways, including catalytic and non-catalytic approaches, as well as alternative routes and modern enzymatic methods. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, optimization, purification, and characterization.

Introduction: The Chemistry and Utility of Laurylethanolamide

N-(2-Hydroxyethyl)dodecanamide (C14H29NO2) is a fatty amide derived from the condensation of lauric acid, a C12 saturated fatty acid, and monoethanolamine.[4] Its amphiphilic structure, featuring a long hydrophobic alkyl tail and a hydrophilic head containing both an amide and a hydroxyl group, imparts valuable surfactant properties. This unique structure allows it to function effectively as a thickening agent, foam stabilizer, and emulsifier in a wide range of formulations.[1][3]

From a chemical standpoint, the synthesis involves the formation of an amide bond, one of the most stable and prevalent functional groups in organic and medicinal chemistry.[5][6][7] While conceptually simple—a condensation reaction between a carboxylic acid and an amine—the direct synthesis presents thermodynamic and kinetic hurdles that necessitate careful selection of reaction conditions and/or catalysis to achieve high yields and purity.

Synthetic Strategies: Pathways from Lauric Acid

The primary method for synthesizing laurylethanolamide is the direct condensation of lauric acid with monoethanolamine. This approach is favored for its atom economy, as the only byproduct is water.[3] However, alternative methods starting from more reactive lauric acid derivatives or employing biocatalysts offer distinct advantages in specific contexts.

Direct Thermal Amidation: The Brute-Force Approach

The direct reaction between a carboxylic acid and an amine is inherently unfavorable under ambient conditions. To overcome the energy barrier for the dehydration of the intermediate ammonium carboxylate salt, high temperatures (typically >160-180°C) are required.[6]

Causality Behind the Method: At elevated temperatures, the equilibrium is shifted towards the products by the continuous removal of water from the reaction mixture. While this method is simple and avoids the cost of catalysts or activating agents, the harsh conditions can lead to thermal degradation and the formation of undesirable byproducts, such as ester-amides from the reaction of the hydroxyl group.[8]

Catalytic Direct Amidation: Enhancing Efficiency

To mitigate the need for extreme temperatures and improve reaction rates and selectivity, various catalysts can be employed. The choice of catalyst is a critical experimental decision that influences the reaction mechanism and overall process efficiency.

Heterogeneous Catalysis: Solid catalysts are advantageous due to their ease of separation from the reaction mixture, potential for reusability, and often lower environmental impact.[1]

-

Calcium Oxide (CaO): A low-cost, non-toxic, and widely available basic catalyst that has shown effectiveness in amidation reactions.[1][9][10] Its basic nature facilitates the deprotonation of the carboxylic acid, enhancing its reactivity.

-

Zeolites: Microporous aluminosilicate minerals can act as acid catalysts, but their effectiveness can be hampered by the strong adsorption of the amine, potentially suppressing the reaction.[11]

Homogeneous Catalysis:

-

Zirconium (IV) Chloride (ZrCl4): This Lewis acid catalyst has demonstrated high efficiency in the direct amidation of fatty acids.[3] Its strong coordination ability activates the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the amine.[3]

-

Boron-Based Catalysts: Boronic acids and their derivatives are effective catalysts that operate by forming a reactive acyl-boron intermediate.[12][13] These reactions often require conditions that facilitate water removal, such as azeotropic reflux.[12]

-

Alkaline Catalysts: Simple alkaline catalysts like sodium methylate can be used, particularly in industrial settings, to drive the reaction at moderately elevated temperatures (140-160°C).[14][15]

The logical relationship between reactants, conditions, and products in a typical direct amidation synthesis is illustrated below.

Caption: Logical workflow of direct amidation synthesis.

Synthesis via Activated Carboxylic Acid Derivatives

A classic and often high-yielding laboratory method involves activating the lauric acid by converting it into a more reactive derivative, such as an acid chloride.[8][16]

-

Formation of Lauroyl Chloride: Lauric acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: The resulting lauroyl chloride is then reacted with monoethanolamine, typically in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.[8]

Expertise & Causality: This two-step approach circumvents the unfavorable thermodynamics of direct amidation, allowing the reaction to proceed rapidly at lower temperatures. It is often preferred for achieving very high purity and yield on a lab scale.[8] However, it is less atom-economical and generates stoichiometric waste (the HCl salt), making it less ideal for large-scale industrial production.

Enzymatic Synthesis: The Green Chemistry Route

Biocatalysis using enzymes like lipase offers a sustainable alternative to traditional chemical synthesis.[6][17][18] Lipases can catalyze the amidation reaction under mild conditions (lower temperatures and pressures), which enhances energy efficiency and minimizes the formation of degradation byproducts.[6][17]

Mechanism & Trustworthiness: The enzymatic reaction proceeds through an acyl-enzyme intermediate. The selectivity of the enzyme often leads to a cleaner product profile. However, reaction rates can be slower than chemical methods, and the cost and stability of the enzyme are important considerations.[6] The kinetics are often limited by the solubility of the reactants, particularly the ion pair formed between lauric acid and ethanolamine in non-polar solvents.[18]

Experimental Protocols & Methodologies

A self-validating protocol requires not only a clear procedure but also integrated steps for analysis and confirmation of the outcome.

Protocol 1: Direct Catalytic Amidation using Zirconium (IV) Chloride

This protocol is adapted from methodologies optimized for fatty acid amidation.[3]

Methodology:

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature probe.

-

Reagent Charging: To the flask, add lauric acid (e.g., 20.0 g, 0.1 mol).

-

Solvent Addition: Add a mixed solvent system of n-hexane and isopropanol (e.g., in a 2:1 ratio by volume, 100 mL total) to dissolve the lauric acid.[3][9] The solvent aids in mass transfer and allows for azeotropic removal of water if a Dean-Stark trap is used.

-

Amine Addition: Add monoethanolamine (MEA) with stirring. An excess of MEA is often used to drive the reaction; a molar ratio of MEA to lauric acid between 8:1 and 11:1 has been shown to be effective.[3][9] For 0.1 mol of lauric acid, this would be approximately 48.9 g to 67.2 g (0.8 to 1.1 mol) of MEA.

-

Catalyst Addition: Once the mixture is homogeneous, add the Zirconium (IV) chloride (ZrCl₄) catalyst. A catalyst concentration of 2-5% by weight relative to the lauric acid is a typical starting point (0.4 g to 1.0 g).[3]

-

Reaction: Heat the mixture to reflux (approximately 65-70°C for this solvent system) and maintain for 3-4 hours with vigorous stirring.[3]

-

Monitoring: The reaction progress can be monitored by periodically taking small aliquots and determining the remaining lauric acid content via titration with a standard KOH solution (i.e., determining the acid value).[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

To precipitate the catalyst, add a small amount of a chelating agent solution, like 5% citric acid, and stir for 30 minutes.[3]

-

Filter the mixture to remove the precipitated catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

-

Purification: The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent like acetone or isooctane.[18][19]

The experimental workflow is visualized in the diagram below.

Caption: Step-by-step experimental workflow for synthesis.

Data Presentation: Optimizing Reaction Conditions

The yield of N-(2-Hydroxyethyl)dodecanamide is highly dependent on reaction parameters. The following table summarizes representative data on how different catalysts and conditions can affect the conversion of lauric acid.

| Catalyst System | Molar Ratio (MEA:Acid) | Temperature (°C) | Time (h) | Conversion (%) | Source |

| CaO | 8:1 | 65 | 4 | ~83% | [1][9] |

| ZrCl₄ | 10:1 - 11:1 | 65 | 3 | >90% (Optimized) | [3] |

| None (Thermal) | 1:1 | >160 | >4 | Variable, byproduct risk | [6] |

| Lipase (Enzymatic) | 1:1 | 40-50 | 24-48 | Variable, high selectivity | [17][18] |

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step.

| Technique | Purpose | Expected Result / Key Indicator |

| FT-IR Spectroscopy | Functional Group Identification | - Strong C=O stretch (Amide I band) at ~1640 cm⁻¹- N-H bend (Amide II band) at ~1550 cm⁻¹- Broad O-H stretch from hydroxyl group at ~3300 cm⁻¹- N-H stretch (superimposed on O-H) at ~3300 cm⁻¹- C-H stretches from alkyl chain at ~2850-2950 cm⁻¹ |

| ¹H NMR | Structural Elucidation | - Triplet at ~0.88 ppm (terminal -CH₃)- Broad multiplet at ~1.25 ppm (-(CH₂)₈-)- Triplet at ~2.2 ppm (-CH₂-C=O)- Multiplets around 3.4-3.7 ppm (-N-CH₂-CH₂-OH)- Broad singlet for -OH and -NH protons (exchangeable with D₂O) |

| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak [M+H]⁺ at m/z 244.23 |

| Titration (Acid Value) | Purity Assessment | Low acid value indicates near-complete consumption of lauric acid. |

| Melting Point | Purity and Identity | Should exhibit a sharp melting point consistent with literature values (approx. 63-68 °C). A broad melting range suggests impurities. |

Conclusion and Future Outlook

The synthesis of N-(2-Hydroxyethyl)dodecanamide from lauric acid is a well-established process that offers multiple strategic pathways. While high-temperature thermal amidation is the simplest route, catalytic methods significantly improve efficiency, reduce energy consumption, and minimize side reactions. The use of heterogeneous catalysts like CaO and highly efficient homogeneous catalysts like ZrCl₄ represent robust options for scalable production. For applications demanding the highest purity and sustainability, enzymatic synthesis stands out as a promising, albeit currently slower, green alternative. Future research will likely focus on developing more active and stable biocatalysts and optimizing flow chemistry processes to make this green route more commercially competitive. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and validate this versatile and valuable compound.

References

- 1. arpnjournals.org [arpnjournals.org]

- 2. Lauric acid monoethanolamide | C14H29NO2 | CID 8899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arpnjournals.org [arpnjournals.org]

- 4. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lauric acid diethanolamide | 72968-36-6 | Benchchem [benchchem.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Synthesis of fatty amides from lauric acid and stearic acid for pharmaceutical and cosmetic applications | [ARPN Journal of Engineering and Applied Sciences • 2023] | PSA • ID 163950 [psa.pastic.gov.pk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic Amidation [catalyticamidation.info]

- 14. DE2129425B2 - Process for the production of fatty acid ethanol amides - Google Patents [patents.google.com]

- 15. DE2129425A1 - Process for the production of fatty acid ethanolamides - Google Patents [patents.google.com]

- 16. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. Enzymatic synthesis of amide surfactants from ethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

An In-depth Technical Guide to Lauramide MEA: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauramide MEA, or N-(2-hydroxyethyl)dodecanamide, is a nonionic surfactant widely recognized for its versatile applications in the cosmetic and personal care industries. This comprehensive technical guide delves into the core chemical and physical properties of Lauramide MEA, its molecular structure, and the underlying mechanisms of its functionality. It provides a detailed exploration of its synthesis, purification, and analytical characterization. Furthermore, this guide investigates its established roles as a viscosity enhancer, foam stabilizer, and emulsifier, and explores its potential applications within the pharmaceutical and drug development sectors. Safety and toxicological data are also critically reviewed to provide a complete scientific profile of this multifaceted compound.

Introduction to Lauramide MEA

Lauramide MEA (Monoethanolamine) is a fatty acid amide derived from the reaction of lauric acid, a saturated fatty acid commonly sourced from coconut oil, and monoethanolamine.[1][2][3] Its amphiphilic nature, possessing both a long hydrophobic alkyl chain and a polar headgroup, underpins its functionality as a surface-active agent.[4] This unique structure allows it to position itself at oil-water interfaces, reducing surface tension and enabling the formation of stable emulsions.[2] It is primarily utilized as a foam booster, viscosity builder, and emulsifying agent in a wide array of consumer products, including shampoos, body washes, and facial cleansers.[2][3][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Lauramide MEA is fundamental to its application in formulation science.

| Property | Value | Source(s) |

| IUPAC Name | N-(2-hydroxyethyl)dodecanamide | [3] |

| Synonyms | Lauric acid monoethanolamide, Lauroyl monoethanolamide | [3] |

| CAS Number | 142-78-9 | [2] |

| Molecular Formula | C₁₄H₂₉NO₂ | [2][6] |

| Molecular Weight | 243.39 g/mol | [3] |

| Appearance | White to off-white waxy solid or flakes at room temperature | [2] |

| Melting Point | 88-89 °C | [3] |

| Boiling Point | 410.5 ± 28.0 °C | [3] |

| Solubility | Slightly soluble in water | [2] |

Molecular Structure and Mechanistic Insights

The efficacy of Lauramide MEA as a functional excipient is intrinsically linked to its molecular architecture.

Chemical Structure

The Lauramide MEA molecule consists of a 12-carbon lauryl chain (hydrophobic tail) and a monoethanolamine headgroup (hydrophilic head). The presence of both an amide and a hydroxyl group in the headgroup allows for significant hydrogen bonding capabilities.

Caption: Chemical structure of Lauramide MEA.

Mechanism of Action

The viscosity-building property of Lauramide MEA in aqueous formulations is primarily attributed to the formation of elongated, worm-like micelles.[7] At concentrations above its critical micelle concentration (CMC), Lauramide MEA molecules self-assemble into these structures. The hydrophilic heads orient towards the aqueous phase, while the hydrophobic tails aggregate in the core. The presence of the hydroxyl and amide groups facilitates extensive hydrogen bonding between the headgroups of adjacent molecules within the micelles.[8][9][10] This intermolecular hydrogen bonding network increases the rigidity and length of the micelles, leading to their entanglement and a significant increase in the viscosity of the solution.[7][8]

Caption: Foam stabilization mechanism of Lauramide MEA.

Synthesis and Purification

The synthesis of Lauramide MEA is a straightforward amidation reaction.

Synthesis Protocol

Reaction: Lauric Acid + Monoethanolamine → Lauramide MEA + Water

Materials:

-

Lauric Acid (1 mole)

-

Monoethanolamine (1.1 moles, slight excess to drive the reaction to completion)

-

Catalyst (e.g., p-toluenesulfonic acid, 0.1-0.5 mol%)

-

Solvent (optional, e.g., toluene or xylene to facilitate azeotropic removal of water)

Procedure:

-

Charge a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with lauric acid and the solvent (if used).

-

Heat the mixture to melt the lauric acid (approximately 50-60 °C).

-

Slowly add monoethanolamine to the molten lauric acid with continuous stirring.

-

Add the catalyst to the reaction mixture.

-

Increase the temperature to 140-160 °C and maintain for 2-4 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a specified limit (e.g., < 5 mg KOH/g).

-

Cool the reaction mixture to approximately 80-90 °C.

-

The crude Lauramide MEA can be used as is or subjected to further purification.

Purification

For applications requiring high purity, such as in pharmaceutical formulations, the crude Lauramide MEA can be purified by recrystallization.

Protocol:

-

Dissolve the crude Lauramide MEA in a suitable hot solvent (e.g., isopropanol, ethanol, or acetone).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Dry the purified Lauramide MEA crystals under vacuum.

Analytical Characterization

The purity and identity of the synthesized Lauramide MEA should be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed and validated for the quantitative determination of Lauramide MEA and the detection of any unreacted starting materials or by-products. [11][12][13][14]* Infrared (IR) Spectroscopy: The IR spectrum of Lauramide MEA should show characteristic absorption bands for the amide C=O stretch (around 1640 cm⁻¹), N-H bend (around 1550 cm⁻¹), and O-H stretch (broad band around 3300 cm⁻¹). [6]* Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (88-89 °C). [3]

Applications in Research and Drug Development

While Lauramide MEA is predominantly used in the cosmetics industry, its inherent properties as a nonionic surfactant, emulsifier, and solubilizing agent suggest potential applications in pharmaceutical formulations. [15][16][17][18]

Topical and Transdermal Drug Delivery

The emulsifying and viscosity-modifying properties of Lauramide MEA make it a candidate for use in creams, lotions, and gels for topical drug delivery. [15]It can help to create stable and aesthetically pleasing formulations that can enhance the skin feel and spreadability of the product. Furthermore, as a surfactant, it may act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum. [19]

Solubilization of Poorly Water-Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble APIs. [16]Nonionic surfactants like Lauramide MEA can form micelles that encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media. [16]This can be particularly beneficial for oral and parenteral drug delivery systems.

Microemulsions for Drug Delivery

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. [16][20]These systems have gained attention as potential drug delivery vehicles due to their ability to enhance drug solubilization, improve bioavailability, and protect drugs from degradation. [16]The emulsifying properties of Lauramide MEA make it a potential component in the formulation of microemulsions for oral, topical, or parenteral administration. [19][20]

Safety and Toxicology

A comprehensive understanding of the safety profile of Lauramide MEA is crucial for its application in any formulation intended for human use.

-

Acute Oral Toxicity: Lauramide MEA has low acute oral toxicity. The LD50 in rats has been reported to be greater than 3.5 g/kg of active ingredient. [21]A related compound, Lauramide DEA, was found to be the most toxic among a series of fatty acid diethanolamides with an LD50 of 2.7 g/kg in rats. [1][22]* Dermal and Ocular Irritation: In its concentrated form, Lauramide MEA can be a mild to moderate skin and eye irritant. [1][22]However, in finished products at typical use concentrations, it is generally considered safe for use. [2][23]* Sensitization: Lauramide MEA is not considered to be a skin sensitizer. [22]* Mutagenicity: Studies have shown that Lauramide MEA is not mutagenic. [1][22]* Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Lauramide MEA is safe as a cosmetic ingredient in the present practices of use and concentration. [24]However, it is recommended that it should not be used in products containing nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines. [22]

Conclusion

Lauramide MEA is a well-characterized nonionic surfactant with a long history of safe and effective use in the cosmetic and personal care industries. Its ability to enhance viscosity, stabilize foam, and emulsify oil and water phases is a direct result of its unique molecular structure and capacity for hydrogen bonding. While its application in the pharmaceutical field is less established, its physicochemical properties suggest significant potential in topical drug delivery, the solubilization of poorly soluble drugs, and the formulation of microemulsions. Further research into these areas could unlock new applications for this versatile excipient in the development of novel drug delivery systems. As with any excipient, a thorough understanding of its safety and toxicological profile is essential for its responsible and effective use in pharmaceutical formulations.

References

- Cosmetic Ingredient Review. (1986). Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA. Journal of the American College of Toxicology, 5(5), 415-454.

-

EWG's Skin Deep. (n.d.). LAURAMIDE MEA. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2011). Amended Final Safety Assessment Diethanolamides as Used in Cosmetics. Retrieved from [Link]

-

Chemchart. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide (120-40-1, 72968-36-6). Retrieved from [Link]

-

The Good Scents Company. (n.d.). lauramide MEA N-(2-hydroxyethyl)dodecanamide. Retrieved from [Link]

- Cosmetic Ingredient Review. (2011). Amended Safety Assessment of Diethanolamides as Used in Cosmetics.

-

Biolin Scientific. (2023). Foam stability – How to study the behavior of interfaces?. Retrieved from [Link]

- PubMed. (2025). Hydrogen bonding exacerbates viscoelasticity of amino acid- and betaine surfactant self-assemblies.

-

Frontiers in Soft Matter. (2020). Simulating micelle self-assembly to assess potential for viscosity build in surfactant formulations. Retrieved from [Link]

-

Essentials by Catalina. (2024). Lauramide MEA. Retrieved from [Link]

-

Chemchart. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide (120-40-1, 72968-36-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

- ResearchGate. (2025).

-

Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Retrieved from [Link]

-

NIST WebBook. (n.d.). Dodecanamide, N-(2-hydroxyethyl)-. Retrieved from [Link]

- PubMed. (2019). Using Microemulsion as Carrier for Drug Transdermal Delivery: The Effect of Surfactants and Cosurfactants.

- PubMed. (2014).

- ResearchGate. (2017). MICROEMULSIONS - A POTENTIAL CARRIER FOR DRUG DELIVERY.

- ResearchGate. (2015).

- ResearchGate. (2025). Mechanistic understanding of the modes of action of foam control agents.

-

Frontiers in Pharmacology. (2021). Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery. Retrieved from [Link]

-

PubMed Central. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

- Google Patents. (n.d.). N-acylethanolamide derivatives and uses thereof.

-

PubMed Central. (n.d.). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Retrieved from [Link]

- ResearchGate. (n.d.). Analytical Method Validation of Lauric Acid Present in Pure and Commercial Preparations of Coconut Oil using GC-FID Method.

-

PubMed Central. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]

-

PubMed Central. (n.d.). Innovative pharmaceutical development based on unique properties of nanoscale delivery formulation. Retrieved from [Link]

- ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm).

- PubMed. (n.d.). Nano-formulations of drugs: Recent developments, impact and challenges.

-

RSC Publishing. (n.d.). Mechanisms of hydrogen bond formation between ionic liquids and cellulose and the influence of water content. Retrieved from [Link]

-

RSC Publishing. (2023). Computational and experimental studies on the micellar morphology and emission mechanisms of AIE and H-bonding fluorescent composites. Retrieved from [Link]

- Google Patents. (n.d.). Phenethanolamines, their formulations, use and preparation.

-

ChemRxiv. (n.d.). Sphingomyelin Slows Interfacial Hydrogen-bonding Dynamics in Lipid Membranes. Retrieved from [Link]

- ResearchGate. (n.d.).

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. specialchem.com [specialchem.com]

- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. specialchem.com [specialchem.com]

- 6. Dodecanamide, N-(2-hydroxyethyl)- [webbook.nist.gov]

- 7. Frontiers | Simulating micelle self-assembly to assess potential for viscosity build in surfactant formulations [frontiersin.org]

- 8. Hydrogen bonding exacerbates viscoelasticity of amino acid- and betaine surfactant self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of hydrogen bond formation between ionic liquids and cellulose and the influence of water content - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Computational and experimental studies on the micellar morphology and emission mechanisms of AIE and H-bonding fluorescent composites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sdiarticle2.in [sdiarticle2.in]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]

- 17. Innovative pharmaceutical development based on unique properties of nanoscale delivery formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nano-formulations of drugs: Recent developments, impact and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Using Microemulsion as Carrier for Drug Transdermal Delivery: The Effect of Surfactants and Cosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cir-safety.org [cir-safety.org]

- 22. cir-safety.org [cir-safety.org]

- 23. essentialsbycatalina.com [essentialsbycatalina.com]

- 24. ewg.org [ewg.org]

An In-depth Technical Guide to the Surfactant Mechanism of N-(2-Hydroxyethyl)dodecanamide (Lauramide DEA)

Foreword

N-(2-Hydroxyethyl)dodecanamide, commonly known in the industry as Lauramide DEA, stands as a cornerstone non-ionic surfactant in a multitude of formulations, from personal care products to industrial cleaners.[1] Its prevalence is not accidental but is rooted in its versatile and highly effective molecular mechanism. This guide provides a comprehensive exploration of the core principles governing its action as a surfactant, intended for researchers, scientists, and formulation experts. We will dissect its molecular architecture, delve into the physicochemical forces that drive its functionality, and outline the empirical methods used to characterize its performance.

Molecular Architecture and Physicochemical Profile

The efficacy of Lauramide DEA originates from its amphiphilic molecular structure, which features a distinct duality: a lipophilic (oil-loving) tail and a hydrophilic (water-loving) head.

-

Hydrophobic Tail: A 12-carbon lauryl alkyl chain (C12H25–), derived from lauric acid, provides the nonpolar, oil-soluble character.

-

Hydrophilic Head: A diethanolamide group [–N(CH₂CH₂OH)₂] provides the polar, water-soluble character. The presence of two hydroxyl (–OH) groups is critical, as they can participate in extensive hydrogen bonding.

This dual nature allows the molecule to position itself at the interface between immiscible phases, such as oil and water or air and water, fundamentally altering the properties of that interface.

Caption: Molecular structure of N-(2-Hydroxyethyl)dodecanamide.

Table 1: Physicochemical Properties of N-(2-Hydroxyethyl)dodecanamide

| Property | Value | Source(s) |

| IUPAC Name | N,N-bis(2-hydroxyethyl)dodecanamide | [2] |

| CAS Number | 120-40-1 | [2] |

| Molecular Formula | C₁₆H₃₃NO₃ | [3] |

| Molar Mass | 287.44 g/mol | [2] |

| Appearance | White to off-white waxy solid | [2] |

| Melting Point | 38-48 °C | [3][4] |

| Boiling Point | ~443 °C at 760 mm Hg | [4] |

| Solubility | Insoluble in water; Soluble in alcohols, glycols | [2][5] |

| pH (1% solution) | 9.0 - 11.0 | [4] |

Lauramide DEA is synthesized through the condensation reaction of lauric acid (or its methyl ester) and diethanolamine at elevated temperatures.[4]

Core Surfactant Mechanism of Action

The fundamental role of any surfactant is to reduce the surface and interfacial tension. Lauramide DEA accomplishes this through a process of adsorption and self-assembly driven by minimizing the free energy of the system.

Interfacial Adsorption and Surface Tension Reduction

In an aqueous environment, the hydrophobic lauryl tails of Lauramide DEA disrupt the highly ordered hydrogen-bonding network of water molecules. To minimize this unfavorable interaction, the surfactant molecules spontaneously migrate to interfaces. At the air-water interface, they orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads remaining in the water. This adsorption disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.[6]

Micellization: The Critical Micelle Concentration (CMC)

As the concentration of Lauramide DEA in a solution increases, the interface becomes saturated with surfactant molecules. Beyond this point, a phenomenon known as micellization occurs. To shield their hydrophobic tails from water, the molecules begin to self-assemble into spherical or cylindrical aggregates called micelles.[7] In these structures, the lauryl chains form a nonpolar core, while the hydrophilic diethanolamide heads form an outer shell, or corona, that interfaces with the bulk water.

The specific concentration at which micelles begin to form is a crucial parameter known as the Critical Micelle Concentration (CMC) .[7] Below the CMC, Lauramide DEA exists primarily as individual monomers. Above the CMC, any additional surfactant added to the system will preferentially form more micelles, and the surface tension of the solution remains relatively constant.[8]

Caption: Diagram of a spherical micelle in an aqueous solution.

Key Functional Mechanisms

Lauramide DEA is rarely used as a primary surfactant; instead, its value lies in its synergistic effects as a co-surfactant, where it performs several critical functions.[9]

-

Foam Boosting and Stabilization: In products like shampoos and body washes, Lauramide DEA enhances foam volume and stability.[10] It co-adsorbs at the air-water interface with primary anionic surfactants (e.g., sodium lauryl sulfate). The bulky diethanolamide headgroups create steric hindrance and participate in hydrogen bonding within the liquid film of the bubble, increasing the film's elasticity and viscosity. This slows down liquid drainage from the foam lamellae and hinders bubble coalescence, resulting in a richer, more stable lather.

-

Viscosity Modification: Lauramide DEA is an excellent viscosity builder.[4][5] In the presence of electrolytes and other surfactants, its micelles can transition from small, spherical structures to larger, elongated, worm-like micelles.[11][12] These long, flexible aggregates entangle with each other, much like polymer chains in a solution, significantly increasing the viscosity of the formulation. This mechanism is responsible for the thick, creamy texture of many personal care products.

-

Emulsification and Solubilization: The hydrophobic core of the Lauramide DEA micelle provides a microenvironment capable of solubilizing oils, fragrances, and other water-insoluble ingredients within an aqueous formulation. By encapsulating these substances, it creates a stable microemulsion, preventing phase separation and ensuring product homogeneity.

Experimental Characterization Protocols

Validating the performance and understanding the behavior of Lauramide DEA in a formulation requires precise analytical techniques.

Caption: General workflow for characterizing a surfactant system.

Protocol: Tensiometry for CMC Determination

-

Objective: To measure the surface tension of aqueous solutions of Lauramide DEA at various concentrations to determine its Critical Micelle Concentration (CMC).

-

Methodology (Pendant Drop Tensiometry):

-

Preparation: Prepare a stock solution of Lauramide DEA in deionized water. Create a series of dilutions to cover a wide concentration range, both below and above the expected CMC.

-

Instrumentation: Use a drop shape analyzer (tensiometer).[13]

-

Measurement: For each concentration, a pendant drop of the solution is formed at the tip of a needle. A camera captures the profile of the drop.

-

Analysis: Software analyzes the shape of the drop, which is governed by the balance between gravity and surface tension. It fits the profile to the Young-Laplace equation to calculate the surface tension.[13]

-

Data Plotting: Plot surface tension (mN/m) as a function of the logarithm of the surfactant concentration.

-

-

Interpretation: The resulting plot will show a sharp decrease in surface tension as concentration increases, followed by a plateau. The concentration at the inflection point where the plateau begins is the CMC.[8]

Protocol: Rotational Rheometry for Viscosity Profiling

-

Objective: To assess the viscosity-building capability of Lauramide DEA and characterize the flow behavior of its solutions.

-

Methodology:

-

Sample Preparation: Prepare solutions of Lauramide DEA at relevant concentrations in the final formulation base (e.g., including primary surfactants and salts).

-

Instrumentation: Use a rotational rheometer equipped with a suitable geometry (e.g., cone-and-plate or concentric cylinders).[12]

-

Measurement: Place the sample in the rheometer and allow it to equilibrate to the target temperature. Apply a controlled range of shear rates (from low to high) and measure the resulting shear stress. Viscosity is calculated as shear stress divided by shear rate.

-

-

Interpretation: A plot of viscosity versus shear rate will reveal the solution's behavior. Surfactant solutions containing worm-like micelles, often formed by Lauramide DEA, typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases.[12][14] This data is critical for predicting product texture, stability, and dispensing characteristics.

Protocol: Dynamic Light Scattering (DLS) for Micelle Sizing

-

Objective: To determine the hydrodynamic radius (size) and size distribution of micelles formed by Lauramide DEA above its CMC.

-

Methodology:

-

Sample Preparation: Prepare a solution of Lauramide DEA above its CMC. The sample must be filtered to remove dust or other large particulates that could interfere with the measurement.

-

Instrumentation: Use a Dynamic Light Scattering instrument.[7]

-

Measurement: A laser beam is passed through the sample. The scattering of light by the micelles, which are undergoing Brownian motion, is detected at a specific angle (e.g., 173° for Non-Invasive Back Scatter).[7] The fluctuations in the intensity of the scattered light are measured over time.

-

Analysis: An autocorrelator analyzes the intensity fluctuations to determine the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius from the diffusion coefficient.[15][16]

-

-

Interpretation: DLS provides the average size (Z-average) and the polydispersity index (PDI) of the micelle population. This information is invaluable for understanding how changes in formulation parameters (e.g., concentration, salinity, temperature) affect the size and shape of the self-assembled surfactant structures.[7][17]

Conclusion

N-(2-Hydroxyethyl)dodecanamide (Lauramide DEA) is a highly versatile non-ionic surfactant whose mechanism of action is a classic illustration of amphiphilic chemistry. Its ability to reduce surface tension, form micelles, and synergistically interact with other surfactants allows it to function as a potent foam stabilizer, viscosity modifier, and emulsifier. A thorough understanding of its molecular structure and the intermolecular forces that govern its self-assembly is paramount for formulators seeking to harness its full potential in creating stable, effective, and aesthetically pleasing products. The empirical characterization through tensiometry, rheology, and DLS provides the quantitative data necessary to optimize formulations and ensure performance.

References

- Rheology of Viscoelastic Solutions of Cationic Surfactant. Effect of Added Associating Polymer | Langmuir - ACS Publications. (n.d.).

- Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation. (n.d.).

- Manero, O., Bautista, F., & Puig, J. E. (n.d.). Rheology of Surfactants: Wormlike Micelles and Lamellar Liquid Crystalline Phase. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).

- LAURAMIDE DEA (LAURIC ACID DIETHANOLAMIDE). (n.d.). Ataman Kimya.

- Lauramide DEA / Cocamide DEA. (n.d.). Fartak Lotus.

- N,N-Bis(2-hydroxyethyl)dodecanamide: A Versatile Surfactant for Enhanced Formulations and Industrial Applications. (n.d.).

- Lauramide Dea (Surfactant): Cosmetic Ingredient INCI. (2023, April 21). SpecialChem.

- Surfactant micelle characterization using dynamic light scattering. (n.d.). ResearchGate.

- Muser, A. (n.d.). Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation.

- Rheological Characteristics of Surfactant-Based Fluids: A Comprehensive Study. (2019, January 15). IMECE.

- Investigation of Surfactant-Polymer Interactions Using Rheology and Surface Tension Measurements. (n.d.). MDPI.

- Critical micellization temperature determination using multi-angle dynamic light scattering. (n.d.).

- WP4005: Determination of critical micelle concentration by dynamic light scattering. (n.d.). Waters.

- The Phase Structure and Rheological Properties of Surfactant Solutions via Dissipative Particle Dynamics. (n.d.).

- Lauric acid diethanolamide. (n.d.). PubChem.

- N,N-Bis(2-hydroxyethyl)dodecanamide (Lauric diethanolamide). (n.d.). MedchemExpress.com.

- Diethanolamine (Lauramide DEA). (n.d.). Beauty Glow Organics.

- Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. (n.d.). MDPI.

- Characterization of surfactants. (n.d.). KRÜSS Scientific.

- Lauramide DEA. (2025, June 25). McKinley Resources - SpecialChem.

- lauramide DEA dodecanamide, N,N-bis(2-hydroxyethyl). (n.d.). The Good Scents Company.

- Safety Data Sheet - (Lauramide DEA). (2015, August 24). Animals Body Mind Spirit.

- Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media. (2021, December 17). NIH.

- Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. (2023, October 5). TEGEWA.

- lauramide DEA Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.

- LAURAMIDE. (n.d.). Ataman Kimya.

- N-(2-Hydroxyethyl)dodecanamide. (2025, August 27). Chemsrc.

- Lauramide DEA | Trusted Global Chemical Supplier. (n.d.). Parchem.

- Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. (n.d.). Scholarly Commons.

- CAS 35179-80-7: Dodecanamide, N-(2-hydroxyethyl)-N-methyl-. (n.d.). CymitQuimica.

- LAURAMIDE/MYRISTAMIDE DEA – Ingredient. (n.d.). COSMILE Europe.

- Dodecanamide, N-(2-hydroxyethyl)-. (n.d.). NIST WebBook.

- Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-. (n.d.). PubChem.

- N,N-Bis(2-hydroxyethyl)dodecanamide. (n.d.). LookChem.

- 2-Hydroxyethyl substituted cationic surfactants with dodecyl hydrophobic chain. (2022, December 29).

- N-(2-Hydroxyethyl)dodecanamide 142-78-9. (n.d.). TCI AMERICA.

- Chemical Properties of Dodecanamide, N-(2-hydroxyethyl)- (CAS 142-78-9). (n.d.). Cheméo.

- Dodecanamide, N-(2-hydroxyethyl)-. (n.d.). NIST WebBook.

- 2-Hydroxyethyl substituted cationic surfactants with dodecyl hydrophobic chain: Properties and application. (2022, December 29). ResearchGate.

- Emulsions and foams are found in a range of applications and mixtures of bubbles and oil drops can be used to confer interesting. (n.d.). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Lauric acid diethanolamide | C16H33NO3 | CID 8430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. specialchem.com [specialchem.com]

- 5. beautygloworganics.com.ng [beautygloworganics.com.ng]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]

- 9. lauramide DEA, 120-40-1 [thegoodscentscompany.com]

- 10. Lauramide DEA / Cocamide DEA - فرتاک لوتوس | Fartak lotus [fartaklotus.com]

- 11. eolss.net [eolss.net]

- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 13. tegewa.de [tegewa.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 16. muser-my.com [muser-my.com]

- 17. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

Introduction: Situating N-(2-Hydroxyethyl)dodecanamide in the Landscape of Bioactive Lipids

An In-Depth Technical Guide to the In Vitro Bioactivity of N-(2-Hydroxyethyl)dodecanamide

N-(2-Hydroxyethyl)dodecanamide, also known as lauroylethanolamide, is a fatty acid amide belonging to the N-acylethanolamine (NAE) family of endogenous lipid signaling molecules. This family includes well-characterized members such as the endocannabinoid anandamide (AEA) and the anti-inflammatory autacoid palmitoylethanolamide (PEA).[1][2] Structurally, NAEs share a common architecture of a fatty acid linked to an ethanolamine head group. This structural similarity suggests that N-(2-Hydroxyethyl)dodecanamide may share overlapping biological activities with its better-known congeners, primarily through modulation of the endocannabinoid system (ECS) and inflammatory pathways.

The central hypothesis for the bioactivity of many NAEs is their ability to influence the tone of the ECS. A primary regulatory node of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the catabolism of anandamide.[3] Inhibition of FAAH elevates endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling without the psychotropic side effects associated with direct CB1 receptor agonists.[3][4] This guide provides a comprehensive framework for the in vitro investigation of N-(2-Hydroxyethyl)dodecanamide, outlining a logical, step-by-step approach to characterizing its bioactivity, from primary target engagement to downstream functional consequences.

Investigational Workflow: A Tiered Approach

A robust in vitro characterization of N-(2-Hydroxyethyl)dodecanamide should follow a logical progression, starting from its most probable molecular target and moving to broader cellular effects. This tiered approach ensures that each experimental stage informs the next.

Caption: Tiered investigational workflow for N-(2-Hydroxyethyl)dodecanamide.

Tier 1: Primary Target Engagement - FAAH Inhibition

The initial and most critical experiment is to determine if N-(2-Hydroxyethyl)dodecanamide interacts with FAAH. As FAAH is a serine hydrolase, a fluorescence-based inhibitor screening assay is a robust and high-throughput method to quantify this interaction.[5]

Principle of the FAAH Inhibition Assay

This assay utilizes a non-fluorescent FAAH substrate that, upon hydrolysis by the enzyme, releases a fluorescent product.[3][5] The rate of increase in fluorescence is directly proportional to FAAH activity. The presence of an inhibitor will slow down this reaction, resulting in a reduced fluorescence signal. By measuring the enzyme activity across a range of N-(2-Hydroxyethyl)dodecanamide concentrations, an IC50 (half-maximal inhibitory concentration) value can be determined, quantifying its inhibitory potency.

Detailed Protocol: Fluorescence-Based FAAH Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 9.0. This slightly alkaline pH is optimal for FAAH activity.

-

FAAH Enzyme: Use human recombinant FAAH or a rat brain homogenate as the enzyme source.[6] Dilute the enzyme in the assay buffer to a working concentration that yields a robust signal within the linear range of the instrument. This must be determined empirically in preliminary experiments.

-

Test Compound: Prepare a stock solution of N-(2-Hydroxyethyl)dodecanamide (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent-induced artifacts.

-

Substrate: Use a fluorogenic substrate such as AMC-arachidonoyl amide.[5] Prepare a stock solution in DMSO and dilute it in the assay buffer to a final concentration of ~10 µM.

-

Positive Control: Include a known FAAH inhibitor, such as JZL195 or PF-3845, to validate the assay performance.[4][5]

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test compound dilutions, positive control, or vehicle (DMSO in buffer) to respective wells.

-

Add 60 µL of the diluted FAAH enzyme solution to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence kinetically for 15-30 minutes, with readings every minute. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Expected Data Summary

| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |

| N-(2-Hydroxyethyl)dodecanamide | FAAH | Fluorescence | 75 |

| PF-3845 (Positive Control)[4] | FAAH | Fluorescence | 5 |

Tier 2: Modulation of the Endocannabinoid System

If N-(2-Hydroxyethyl)dodecanamide is confirmed as a FAAH inhibitor, the logical next step is to verify its effect on the endogenous substrate of FAAH, anandamide, and to assess its potential to activate cannabinoid receptors, likely via an indirect "entourage" effect.

Mechanism: The Entourage Effect

Caption: FAAH inhibition leads to increased anandamide levels and receptor activation.

Protocol: Measurement of Anandamide Levels in Cell Culture

This experiment validates that FAAH inhibition by the test compound leads to a functional increase in endogenous anandamide in a cellular context.

-

Cell Culture: Use a cell line known to produce anandamide, such as BV-2 microglial cells or primary neuronal cultures.[4][7]

-

Treatment: Plate the cells and allow them to adhere. Treat the cells with N-(2-Hydroxyethyl)dodecanamide at a concentration of ~10x its FAAH IC50 for a period of 4-24 hours. Include a vehicle control (DMSO).

-

Sample Collection: After incubation, collect both the cell lysate and the culture medium.

-

Lipid Extraction: Perform a lipid extraction using a method like the Bligh-Dyer extraction to isolate anandamide and other lipids.

-

Quantification: Analyze the extracted lipids using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This is the gold standard for sensitive and specific quantification of endocannabinoids.[8]

-

Data Analysis: Compare the anandamide levels (pmol/mg protein or pmol/million cells) in the treated samples to the vehicle control. A significant increase in anandamide confirms the compound's mechanism of action in a cellular system.

Protocol: Cannabinoid Receptor Functional Assays

To determine if the elevated anandamide levels translate to receptor activation, cell-based functional assays are employed. These assays typically use cell lines (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.[9][10]

-

Assay Principle: Common readouts include measuring the modulation of downstream signaling pathways, such as G-protein activation or β-arrestin recruitment.[9][11] For CB1 and CB2, which are Gi/o-coupled, a common assay measures the inhibition of adenylyl cyclase and the resulting decrease in cyclic AMP (cAMP) levels.

-

Procedure:

-

Plate the CB1- or CB2-expressing cells.

-

Treat the cells with a serial dilution of N-(2-Hydroxyethyl)dodecanamide.

-

Important Control: To distinguish between direct agonism and indirect (FAAH-mediated) agonism, run two parallel experiments: one with the cells alone and another where the cells are co-treated with a sub-maximal concentration of anandamide. A significant leftward shift in the anandamide dose-response curve in the presence of your compound would strongly indicate FAAH inhibition is responsible for the enhanced signaling.

-

Include a known CB1/CB2 agonist (e.g., CP55,940) as a positive control.[9]

-

After incubation, lyse the cells and measure the chosen second messenger (e.g., cAMP using a commercial ELISA or HTRF kit).

-

-

Data Analysis: Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Tier 3: Functional Cellular Assays

The final tier of in vitro investigation aims to link the molecular mechanism to a physiologically relevant cellular response, such as anti-inflammatory or neuroprotective effects.

Protocol: Anti-Inflammatory Activity in Macrophages

This assay assesses the ability of N-(2-Hydroxyethyl)dodecanamide to suppress inflammatory responses in immune cells.

-

Cell Model: Use a murine macrophage cell line like RAW264.7 or primary bone marrow-derived macrophages.[12]

-

Inflammatory Challenge: Pre-treat the cells with various concentrations of N-(2-Hydroxyethyl)dodecanamide for 1-2 hours. Then, stimulate inflammation by adding lipopolysaccharide (LPS, 100 ng/mL).[4]

-

Endpoint Measurement (24 hours post-LPS):

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[12]

-

Pro-inflammatory Cytokines: Quantify the levels of key cytokines like TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISA).[13][14][15]

-

-

Cell Viability Control: Concurrently, perform a cell viability assay (e.g., MTT or Alamar Blue) to ensure that the observed reductions in inflammatory markers are not due to cytotoxicity.[4]

-

Data Analysis: Calculate the percentage reduction in NO and cytokine production compared to the LPS-only control. Determine the IC50 for the anti-inflammatory effect.

Expected Data Summary

| Treatment | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | Cell Viability (%) |

| Vehicle Control | 5 ± 2 | 20 ± 8 | 100 ± 5 |

| LPS (100 ng/mL) | 100 ± 8 | 1500 ± 120 | 98 ± 6 |

| LPS + N-(2-Hydroxyethyl)dodecanamide (10 µM) | 45 ± 5 | 650 ± 70 | 97 ± 5 |

Protocol: Neuroprotection Assay

This assay evaluates the compound's ability to protect neurons from excitotoxic or oxidative stress-induced cell death.[16][17]

-

Cell Model: Use a neuronal cell line like SH-SY5Y or primary cortical neurons.[16][18]

-

Insult Model: Pre-treat the neurons with N-(2-Hydroxyethyl)dodecanamide for 2-4 hours. Then, induce cell death using one of the following methods:

-

Excitotoxicity: Expose cells to a high concentration of glutamate (e.g., 100-500 µM) for a short period (15-30 minutes), then replace with fresh media.[7]

-

Oxidative Stress: Expose cells to hydrogen peroxide (H2O2) or use an oxygen-glucose deprivation (OGD) model to simulate ischemic conditions.[16][17]

-

-

Endpoint Measurement (24 hours post-insult):

-

Cell Viability: Quantify the number of surviving cells using the MTT assay.

-

Cell Death/Membrane Integrity: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of membrane integrity.[19]

-

-

Data Analysis: Express the results as a percentage of the protection afforded by the compound compared to the insult-only control.

Conclusion and Future Directions

This guide provides a systematic in vitro framework to thoroughly characterize the bioactivity of N-(2-Hydroxyethyl)dodecanamide. By confirming its action as a FAAH inhibitor and subsequently demonstrating its ability to modulate the endocannabinoid system and exert anti-inflammatory and neuroprotective effects, a strong preclinical data package can be assembled. Positive findings from these in vitro studies would provide a solid rationale for advancing the compound into more complex in vivo models of pain, inflammation, and neurodegenerative disease.

References

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro FAAH Inhibition Assay.

- MedchemExpress.com. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide (Lauric diethanolamide).

- Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay.

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Cannabinoid Receptor Functional Assay Service.

- Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.

- Cannaert, A., et al. (2024). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. PMC.

- Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools.

- BD Biosciences. (n.d.). Best Practices for Cytokine Analysis.

- BD Biosciences. (n.d.). Cytokine ELISA Protocol.

- Google Patents. (n.d.). WO2019060316A1 - Cell-based assay for quantifying the potency and efficacy of cannabinoids and/or terpenoids, and methods of use thereof.

- NIH. (n.d.). Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells.

- BD Biosciences. (n.d.). Cytokine ELISA Protocol.

- NIH. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. PMC.

- Long, J. Z., et al. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science.

- ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates.

- SpecialChem. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide: A Versatile Surfactant for Enhanced Formulations and Industrial Applications.

- PubMed. (2023). Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells.

- PubMed. (1996). N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation.

- MDPI. (n.d.). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells.

- Tokyo Chemical Industry Co., Ltd. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide 120-40-1.

- CymitQuimica. (n.d.). N-(2-Hydroxyethyl)dodecanamide.

- NIH. (n.d.). Lauric acid diethanolamide | C16H33NO3 | CID 8430. PubChem.

- NIST. (n.d.). Dodecanamide, N-(2-hydroxyethyl)-. WebBook.

- Chemsrc. (2025). N-(2-Hydroxyethyl)dodecanamide | CAS#:142-78-9.

- The Good Scents Company. (n.d.). lauramide DEA dodecanamide, N,N-bis(2-hydroxyethyl).

- Semantic Scholar. (n.d.). N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation.

- LookChem. (n.d.). N,N-Bis(2-hydroxyethyl)dodecanamide.

- NIH. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. PMC.

- MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.

- PubMed. (n.d.). NTP Toxicology and Carcinogenesis Studies of Lauric Acid Diethanolamine Condensate (CAS NO. 120-40-1) in F344/N Rats and B6C3F1 Mice (Dermal Studies).

- PubMed. (1971). Anti-inflammatory properties of N(2-hydroxyethyl) palmitamide.

- NIH. (n.d.). CID 168320831 | C32H66N2O6. PubChem.

- PubMed. (n.d.). Low fatty acid amide hydrolase and high anandamide levels are associated with failure to achieve an ongoing pregnancy after IVF and embryo transfer.

- PubMed. (2025). The endocannabinoid anandamide mediates anti-inflammatory effects through activation of NR4A nuclear receptors.

- Semantic Scholar. (n.d.). Anti-inflammatory properties of N(2-hydroxyethyl) palmitamide.

- MDPI. (n.d.). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.

- PubMed. (n.d.). Anandamide inhibits metabolism and physiological actions of 2-arachidonoylglycerol in the striatum.

- ResearchGate. (2025). The Endocannabinoid Anandamide Neither Impairs In Vitro T-Cell Function Nor Induces Regulatory T-Cell Generation.

- PubMed. (n.d.). In vitro antioxidant neuroprotective activity of BN 80933, a dual inhibitor of neuronal nitric oxide synthase and lipid peroxidation.

- MDPI. (n.d.). Bisavenathramide Analogues as Nrf2 Inductors and Neuroprotectors in In Vitro Models of Oxidative Stress and Hyperphosphorylation.

- PubMed Central. (n.d.). Production of the Endocannabinoids Anandamide and 2-Arachidonoylglycerol by Endothelial Progenitor Cells.

- University of Dundee. (2022). Anti-Inflammatory Effects of Auranamide and Patriscabratine—Mechanisms and In Silico Studies. Discovery Research Portal.

Sources

- 1. Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]